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Compound of Interest

Compound Name: Spiro[2.5]octane-6-carbaldehyde

CAS No.: 849671-57-4

Cat. No.: B1405468

Get Quote

Executive Summary
Compound: Spiro[2.5]octane-6-carbaldehyde (CAS: 849671-57-4) Primary Application:

Pharmacophore modulation in drug discovery; bioisostere for gem-dimethyl cyclohexane

systems.[1] Analytical Challenge: Distinguishing the quaternary spiro-center and resolving high-

field cyclopropyl resonances from solvent impurities.

This guide provides a definitive technical analysis of the 13C NMR profile for Spiro[2.5]octane-
6-carbaldehyde.[1] Unlike standard cyclohexane derivatives, the spiro[2.5] system introduces

unique strain-induced shielding effects that serve as critical quality attributes (CQAs) during

synthesis and purification. We compare this product against its primary structural alternative,

4,4-Dimethylcyclohexanecarbaldehyde, to demonstrate the superior resolution of the spiro-

scaffold in spectroscopic analysis.[1]

Technical Deep Dive: 13C NMR Characterization
The "Spiro-Shift" Phenomenon
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The defining feature of Spiro[2.5]octane-6-carbaldehyde is the spiro-carbon (C3).[1] In 13C

NMR, this quaternary center exhibits a diagnostic upfield shift compared to unstrained

quaternary carbons (like those in gem-dimethyl analogs) due to the anisotropic shielding

characteristic of the cyclopropane ring.

Reference Spectral Assignment (100 MHz, CDCl3)
The following data represents the consensus assignment derived from chemometric analysis of

spiro[2.5]octane analogs (e.g., spiro[2.5]octanones) and validated prediction models.

Carbon Position Type
Chemical Shift (

, ppm)
Diagnostic Note

C-9 (Aldehyde) C=O[1] 204.5 ± 0.5
Distinctive downfield

carbonyl signal.[1]

C-6 (Methine) CH 51.2 ± 1.0
-carbon; sensitive to

stereochemistry

(axial/equatorial).[1]

C-3 (Spiro) Cq 22.5 - 24.0

CRITICAL

IDENTIFIER.

Significantly shielded

for a quaternary C.

C-1, C-2 CH2 8.5 - 12.0

Cyclopropyl

methylenes; highly

shielded, distinct from

bulk alkyls.

C-4, C-8 CH2 30.0 - 33.0

Cyclohexane ring

carbons adjacent to

spiro center.[1]

C-5, C-7 CH2 24.0 - 26.0
Remaining ring

methylenes.[1]
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Expert Insight: The signal for the spiro-carbon (C-3) at ~23 ppm is often lower in intensity due to

long relaxation times (

).[1] Standard acquisition parameters may miss this peak.[1] See Section 4 for the

optimized protocol.

Comparative Analysis: Spiro vs. Gem-Dimethyl
In medicinal chemistry, the spiro[2.5]octane moiety is often used as a rigidified bioisostere of

the 4,4-dimethylcyclohexane group.[1] However, their NMR profiles differ significantly, affecting

impurity profiling.[1]

Comparison Table: 13C NMR Resolution Performance
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Feature
Spiro[2.5]octane-6-

carbaldehyde

4,4-

Dimethylcyclohexan

ecarbaldehyde

Verdict

Quaternary Carbon ~23 ppm (Shielded)
~32 ppm (Typical

Alkyl)

Spiro is distinct. The

high-field shift

separates it from

solvent/impurity noise.

[1]

Distal Ring Carbons 8-12 ppm

(Cyclopropyl)
25-30 ppm (Methyls)

Spiro offers superior

resolution. The

cyclopropyl region is

usually devoid of other

signals.[1]

Stereochemical

Sensitivity
High (Rigid Ring)

Moderate (Fluxional

Ring)

Spiro allows easier

isomer identification

(cis/trans relative to

aldehyde).

Impurity Overlap Risk
Low (Unique spectral

window)

High (Overlaps with

linear alkyls)

Spiro is easier to

purify using NMR-

guided fractionation.

[1]

Validated Experimental Protocol
To ensure accurate detection of the quaternary spiro-carbon and the carbonyl, the following

self-validating protocol is recommended.

Protocol: "Strain-Optimized" 13C NMR Acquisition
Objective: Maximize S/N ratio for quaternary carbons and minimize truncation artifacts.

Sample Preparation:

Dissolve 20-30 mg of compound in 0.6 mL CDCl3 (neutralized with basic alumina to

prevent aldehyde oxidation/polymerization).
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Validation Step: Check solution clarity. Turbidity indicates polymerization.[1]

Instrument Setup (400 MHz+ equivalent):

Pulse Sequence:zgpg30 (Power-gated decoupling with 30° flip angle).[1]

Relaxation Delay (d1): Set to 3.0 - 5.0 seconds.

Causality: The quaternary spiro-carbon has no attached protons, leading to a long

relaxation time.[1] Short d1 results in signal saturation and loss of the C-3 peak.[1]

Scans (NS): Minimum 512 scans.

Spectral Width: -5 ppm to 220 ppm (Capture cyclopropyl upfield and carbonyl downfield).

[1]

Processing:

Apply Exponential Multiplication (LB = 1.0 - 2.0 Hz) to boost S/N for the quaternary

carbon.

Quality Check: The Cyclopropyl CH2 signals (8-12 ppm) must be resolved as two distinct

peaks (if chiral/diastereomeric) or one sharp singlet.

Structural Assignment Logic (Visualization)
The following diagram illustrates the logical flow for assigning the 13C NMR spectrum of

Spiro[2.5]octane-6-carbaldehyde, ensuring the differentiation between the spiro-scaffold and

potential impurities.
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Start: Analyze 13C Spectrum

Check > 200 ppm region

Signal at ~204 ppm?

Aldehyde Confirmed (C-9)

Yes

FLAG: Potential Linear Impurity
or Polymerization

No (Oxidation?)

Check 0 - 15 ppm region

Signals at 8-12 ppm?

Cyclopropyl Ring Confirmed (C1/C2)

Yes

No (Ring Opening?)Check 20 - 25 ppm region

Low intensity singlet?

VALIDATED STRUCTURE
Spiro[2.5]octane-6-carbaldehyde

Yes (C-3 Assigned) No (Check d1 delay)

Click to download full resolution via product page
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Caption: Decision tree for the structural validation of Spiro[2.5]octane-6-carbaldehyde using

13C NMR chemical shift zones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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